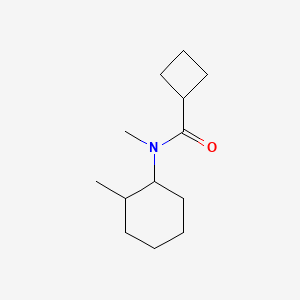
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which leads to the dissociation of sensory input from the brain. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also has affinity for the serotonin transporter and sigma-1 receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and hallucinations. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also produces analgesia and anesthesia by blocking NMDA receptor activity. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been found to produce negative effects such as anxiety, confusion, and psychosis.
実験室実験の利点と制限
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has advantages and limitations for lab experiments. Its dissociative effects make it useful for studying the NMDA receptor and its role in sensory processing. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s psychoactive effects may also make it difficult to study in a controlled environment.
将来の方向性
There are several future directions for 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide research. One potential direction is to investigate its potential as a treatment for addiction. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to block NMDA receptors may make it useful for treating alcohol and opioid addiction. Another potential direction is to investigate its use as an anesthetic. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to produce anesthesia without respiratory depression may make it a safer alternative to traditional anesthetics. Finally, further research is needed to better understand 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s mechanism of action and its effects on the brain and body.
合成法
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is synthesized by the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reaction with methylamine and 2-methylcyclohexanone. The resulting product is then hydrolyzed to form 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide.
科学的研究の応用
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have analgesic, anesthetic, and antidepressant effects. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been studied as a potential treatment for alcohol and opioid addiction.
特性
IUPAC Name |
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-5-7-13(11)17(2)15(18)12-8-9-14(19-3)16-10-12/h8-11,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZKISGCMJBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)





